molecular formula C21H32N2O5 B12990676 Methyl (tert-butoxycarbonyl)-D-phenylalanyl-L-leucinate

Methyl (tert-butoxycarbonyl)-D-phenylalanyl-L-leucinate

Cat. No.: B12990676
M. Wt: 392.5 g/mol
InChI Key: NUKWPDXDMGXCBV-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (tert-butoxycarbonyl)-D-phenylalanyl-L-leucinate is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl (tert-butoxycarbonyl)-D-phenylalanyl-L-leucinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

The major products formed from these reactions include the deprotected amino acids and their corresponding oxidized or reduced derivatives.

Scientific Research Applications

Methyl (tert-butoxycarbonyl)-D-phenylalanyl-L-leucinate has several

Properties

Molecular Formula

C21H32N2O5

Molecular Weight

392.5 g/mol

IUPAC Name

methyl (2S)-4-methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoate

InChI

InChI=1S/C21H32N2O5/c1-14(2)12-17(19(25)27-6)22-18(24)16(13-15-10-8-7-9-11-15)23-20(26)28-21(3,4)5/h7-11,14,16-17H,12-13H2,1-6H3,(H,22,24)(H,23,26)/t16-,17+/m1/s1

InChI Key

NUKWPDXDMGXCBV-SJORKVTESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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